Adarigiline

Description

Adarigiline (INN: this compound, adarigilinum, adarigilina) is a pharmaceutical compound designated by the World Health Organization (WHO) as part of its International Nonproprietary Name (INN) system . These agents are typically used in neurodegenerative disorders like Parkinson’s disease due to their ability to enhance dopaminergic activity by inhibiting dopamine degradation . This compound’s exact mechanism, indications, and clinical profile remain undefined in the provided sources, but its classification under MAO-B inhibitors can be inferred from nomenclature conventions and structural analogs.

Properties

CAS No. |

1124197-79-0 |

|---|---|

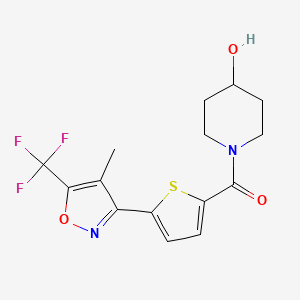

Molecular Formula |

C15H15F3N2O3S |

Molecular Weight |

360.4 g/mol |

IUPAC Name |

(4-hydroxypiperidin-1-yl)-[5-[4-methyl-5-(trifluoromethyl)-1,2-oxazol-3-yl]thiophen-2-yl]methanone |

InChI |

InChI=1S/C15H15F3N2O3S/c1-8-12(19-23-13(8)15(16,17)18)10-2-3-11(24-10)14(22)20-6-4-9(21)5-7-20/h2-3,9,21H,4-7H2,1H3 |

InChI Key |

VXBWTNLAIBIATJ-UHFFFAOYSA-N |

SMILES |

CC1=C(ON=C1C2=CC=C(S2)C(=O)N3CCC(CC3)O)C(F)(F)F |

Canonical SMILES |

CC1=C(ON=C1C2=CC=C(S2)C(=O)N3CCC(CC3)O)C(F)(F)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Adarigiline |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: Rasagiline

Rasagiline (C₁₂H₁₃N) is a well-characterized irreversible MAO-B inhibitor. Key comparisons with Adarigiline include:

- Structural Features: Both compounds likely share a 1-aminoindane backbone, as rasagiline’s derivative, (R)-N-Allyl-1-aminoindane (C₁₂H₁₅N), is structurally related .

- Mechanism : Rasagiline irreversibly binds MAO-B, reducing dopamine metabolism. This compound is presumed to act similarly but may differ in binding affinity or reversibility.

- Clinical Use : Rasagiline is approved for Parkinson’s disease; this compound’s therapeutic niche is unspecified but may target similar indications with improved tolerability or efficacy.

Functional Analog: Selegiline

- Selectivity: Selegiline shows MAO-B selectivity at low doses but inhibits MAO-A at higher doses, increasing cardiovascular risks. This compound’s selectivity profile is unknown but may offer enhanced specificity.

- Metabolism : Selegiline is metabolized to amphetamine derivatives, contributing to side effects. This compound’s metabolic pathway, if distinct, could reduce adverse effects.

Data Tables

Table 1: Molecular and Pharmacological Comparison

Table 2: Hypothetical Advantages of this compound Over Rasagiline

| Parameter | This compound (Hypothetical) | Rasagiline |

|---|---|---|

| Selectivity for MAO-B | Potentially higher specificity | High specificity |

| Metabolic Stability | Reduced amphetamine metabolites | Forms neurotoxic metabolites |

| Dosing Frequency | Once daily (presumed) | Once daily |

| Adverse Effects | Lower risk of hypertension | Moderate hypertension risk |

Research Findings and Gaps

- Structural Insights: this compound’s INN designation and rasagiline analogs suggest a focus on optimizing the 1-aminoindane scaffold for enhanced pharmacokinetics . Computational docking studies (as referenced in ) could clarify its binding interactions with MAO-B.

- Clinical Potential: Unlike rasagiline, this compound may incorporate functional groups (e.g., halogenation or alkylation) to improve blood-brain barrier penetration or reduce off-target effects .

- Research Gaps: No preclinical or clinical data are available in the provided evidence. Future studies should address: Dose-response relationships and toxicity profiles. Direct comparisons with rasagiline in animal models. Biomarker-based assessments of MAO-B inhibition efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.